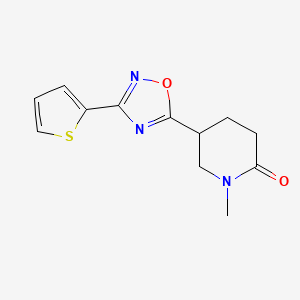![molecular formula C15H16ClN5O4 B6033089 METHYL 2-{2-[N'-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE](/img/structure/B6033089.png)
METHYL 2-{2-[N'-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a carbamimidamido group, and a dihydropyrimidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with appropriate amines to form the carbamimidamido intermediate. This intermediate is then reacted with dihydropyrimidinone derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .
化学反応の分析
Types of Reactions
METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Shares a similar chlorinated phenyl group but lacks the carbamimidamido and dihydropyrimidinone moieties.
(E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: Contains a chlorinated methoxyphenyl group and an imino group but differs in overall structure and functional groups.
Uniqueness
METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
methyl 2-[2-[(E)-[amino-(5-chloro-2-methoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4/c1-24-11-4-3-8(16)5-10(11)19-14(17)21-15-18-9(6-12(22)20-15)7-13(23)25-2/h3-6H,7H2,1-2H3,(H4,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPCAKPNKAMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6033012.png)
![(4E)-4-[(3-CHLORO-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B6033034.png)
![N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6033038.png)
![2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6033049.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine](/img/structure/B6033052.png)
![N-(3-chloro-4-methoxyphenyl)-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B6033055.png)
![1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6033069.png)
![6-METHYL-N'-[(3E)-2-OXO-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B6033083.png)
![N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B6033090.png)
![2-[4-[(2,3-Dimethoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B6033096.png)
![3-[1-(1-adamantyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6033104.png)
![2-phenyl-5-[2-(trifluoromethyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B6033108.png)
![diethyl 3-methyl-5-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B6033123.png)
